Synthetic Yield Comparison: An Efficient Preparation Method for the (1R,4S) Enantiomer
A patented synthetic route for this specific (1R,4S) enantiomer achieves a product yield of up to 90% [1]. This demonstrates a significantly more efficient process compared to an alternative 6-step synthesis for the structurally related cis-4-amino-2-cyclopentene-1-methanol, which proceeds in only a 38% overall yield .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Up to 90% |
| Comparator Or Baseline | Alternative 6-step synthesis for cis-4-amino-2-cyclopentene-1-methanol (related scaffold) with 38% overall yield |
| Quantified Difference | +52 percentage points |
| Conditions | Esterification ring-opening of (1R,4S)-2-azabicyclo[2,2,1]hept-5-en-3-one followed by reduction in a dichloromethane aqueous solution system |
Why This Matters
Higher synthetic yield translates directly to lower cost of goods and improved scalability for procurement of large quantities.
- [1] CN111484418B. (2020). Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride. Google Patents. Retrieved from https://patents.google.com/patent/CN111484418B/en View Source
